7-Hydroxy-2,3-dimethylchromone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2,3-dimethylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVCVUBLCTORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180388 | |
| Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2569-75-7 | |
| Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromone, 7-hydroxy-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 7 Hydroxy 2,3 Dimethylchromone and Analogues
General Synthetic Approaches to the Chromone (B188151) Core
The construction of the chromone skeleton is a central theme in heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into two main approaches: the construction of the pyrone ring onto a pre-existing benzene (B151609) derivative (hetero-ring construction) and the modification of a pre-formed chromone scaffold.
Hetero-ring Construction Methods
The classical and most common methods for synthesizing the chromone core involve the cyclization of ortho-hydroxyaryl ketone precursors. These methods build the heterocyclic γ-pyrone ring through intramolecular condensation.
One of the most prominent methods is the Baker-Venkataraman rearrangement , which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form an o-hydroxy-1,3-diketone. wikipedia.orgalfa-chemistry.com This diketone intermediate is then cyclized under acidic conditions to yield the chromone ring. wikipedia.org The reaction typically uses bases like potassium hydroxide (B78521) or sodium hydride and is a powerful tool for creating the 1,3-dicarbonyl moiety required for cyclization. alfa-chemistry.com
Another classical approach is the Allan-Robinson reaction , which produces flavones or isoflavones through the reaction of o-hydroxyaryl ketones with aromatic anhydrides. wikipedia.org When aliphatic anhydrides are used, this reaction can also lead to the formation of chromones. The mechanism involves an initial acylation of the ketone, followed by a cyclization and dehydration sequence to form the final chromone product. wikipedia.org
Modern hetero-ring construction methods often employ transition-metal catalysis to achieve higher efficiency and broader substrate scope. For instance, palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure provides a direct route to diversified chromones in high yields.
| Method | Precursors | Key Reagents/Conditions | Intermediate | Reference |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone | 1. Base (e.g., KOH, NaH) 2. Acid (e.g., H₂SO₄) | o-Hydroxy-1,3-diketone | wikipedia.orgalfa-chemistry.com |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aliphatic anhydride (B1165640) | Base (e.g., Sodium salt of the acid), High temperature | Acylated ketone | wikipedia.org |
| Palladium-Catalyzed Cyclocarbonylation | o-Iodophenol, Terminal acetylene | Pd catalyst, CO (1 atm) | - |
Direct Functionalization of Pre-formed Chromone Scaffolds (e.g., C-H bond activation)
Instead of building the ring from scratch, direct functionalization of an existing chromone scaffold has emerged as a powerful and atom-economical strategy. wikipedia.org This approach, particularly through transition-metal-catalyzed C-H bond activation, allows for the introduction of new functional groups at specific positions (C-2, C-3, and C-5) of the chromone core. wikipedia.orgalfa-chemistry.com
The inherent reactivity of the chromone ring dictates the site of functionalization. The C-2 and C-3 positions are part of an electron-deficient enone system, while the benzene ring can undergo electrophilic substitution. C-H activation strategies leverage these properties, often using a directing group to guide the catalyst to a specific C-H bond. The carbonyl group at C-4 of the chromone can act as a weak coordinating directing group for transition metals like rhodium (Rh) and ruthenium (Ru), facilitating selective functionalization at the C-5 position. wikipedia.org
For example, Rh(III)-catalyzed oxidative C-H activation and annulation of chromones with alkenes can introduce substituents at the C-5 position. Similarly, ruthenium-catalyzed reactions can achieve C-5 hydroxylation through the formation of a five-membered ruthenacycle intermediate.
Functionalization at the C-2 and C-3 positions is also well-documented. Palladium-catalyzed C-H arylation reactions, for instance, can introduce aryl groups at the C-2 position using aryl boronic acids or arenes as coupling partners. The C-3 position, being electron-rich compared to C-2, can be functionalized using electrophilic coupling partners. These direct methods provide a more efficient alternative to classical cross-coupling reactions, which require pre-functionalized substrates. wikipedia.orgalfa-chemistry.com
| Position | Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| C-5 | C-H Alkenylation | Rh(III) complex | Carbonyl group directs catalyst | |
| C-5 | C-H Hydroxylation | Ru(II) complex | Chelation-assisted C-H activation | |
| C-2 | C-H Arylation | Pd(OAc)₂ | Oxidative coupling with arenes/boronic acids | |
| C-3 | C-H Functionalization | Various | Nucleophilic attack of chromone on metal catalyst |
Specific Synthetic Routes to 7-Hydroxy-2,3-dimethylchromone
The synthesis of the specifically substituted this compound relies on the application of general chromone synthetic strategies to appropriately chosen precursors. The key starting material for this target is typically a derivative of resorcinol (B1680541) (1,3-dihydroxybenzene).
Classical Condensation Reactions
A plausible and widely used classical route to this compound is an adaptation of the Baker-Venkataraman synthesis. The process would begin with 2,4-dihydroxypropiophenone, which can be prepared from resorcinol.
The synthesis proceeds in two key steps:
Acylation and Rearrangement: The 2,4-dihydroxypropiophenone is first acylated at the 4-hydroxyl group with acetic anhydride. The resulting ester then undergoes a base-catalyzed Baker-Venkataraman rearrangement to form the key intermediate, 1-(2,4-dihydroxyphenyl)-2-methyl-1,3-butanedione.
Cyclodehydration: The intermediate 1,3-diketone is then subjected to acid-catalyzed cyclization. The acidic conditions promote an intramolecular condensation between the 2-hydroxyl group and one of the ketone functionalities, followed by dehydration to form the stable γ-pyrone ring of the target chromone.
A similar approach, the Kostanecki-Robinson reaction, involves reacting an o-hydroxyaryl ketone with an aliphatic anhydride and its sodium salt. For the synthesis of this compound, reacting 2,4-dihydroxypropiophenone with acetic anhydride and sodium propionate (B1217596) could potentially yield the desired product in a one-pot procedure, although yields and regioselectivity can be variable.
Novel and Efficient Synthetic Protocols
Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing step counts, and employing milder conditions. Microwave-assisted organic synthesis (MAOS) has been effectively applied to the synthesis of chromone and chromanone derivatives. acs.org
An efficient protocol for this compound could involve a one-pot reaction starting from 2,4-dihydroxypropiophenone. A base-promoted crossed aldol (B89426) condensation with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition, can rapidly generate a chromanone scaffold. acs.org While this initially produces a saturated ring, subsequent chemical steps such as bromination followed by base-induced elimination of hydrobromide can introduce the C2-C3 double bond, yielding the chromone. acs.org The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields. acs.org
Chemical Modification and Derivatization of this compound
The structure of this compound offers several sites for chemical modification to generate a library of analogues. The most reactive site for derivatization is the phenolic hydroxyl group at the C-7 position.
O-Alkylation and O-Acylation: The 7-hydroxyl group can be readily converted into ethers or esters. O-alkylation is typically achieved by reacting the chromone with an alkyl halide (e.g., methyl iodide, ethyl bromoacetate, benzyl (B1604629) bromide) in the presence of a weak base like potassium carbonate (K₂CO₃) in an aprotic solvent such as acetone (B3395972) or DMF. researchgate.net This reaction is versatile and allows for the introduction of a wide array of alkyl and substituted alkyl chains. Similarly, O-acylation can be performed using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) to produce the corresponding esters.
Electrophilic Substitution: The benzene portion of the chromone ring can undergo electrophilic substitution reactions. The directing effects of the existing substituents (the activating 7-OH group and the deactivating pyrone ring) will influence the position of substitution. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely occur at the C-6 or C-8 positions, which are activated by the hydroxyl group.
The methyl groups at C-2 and C-3 are generally less reactive but can potentially undergo functionalization under radical conditions. The γ-pyrone ring itself can react with strong nucleophiles, sometimes leading to ring-opening reactions, which provides a pathway to other heterocyclic systems.
| Derivative Type | Reagent | Conditions | Resulting Functional Group | Reference |
| 7-O-Alkyl Ether | Alkyl Halide (e.g., R-Br) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | -O-R | researchgate.net |
| 7-O-Acyl Ester | Acyl Chloride (e.g., R-COCl) | Base (e.g., Pyridine) | -O-CO-R | |
| 6/8-Nitro Derivative | HNO₃/H₂SO₄ | Low Temperature | -NO₂ | |
| 6/8-Halo Derivative | Br₂/FeBr₃ | Aprotic Solvent | -Br |
Introduction of Functional Groups at Various Positions
The functionalization of the this compound core is a key strategy for modifying its physicochemical and biological properties. Various synthetic methods allow for the site-selective introduction of new functional groups on both the phenolic hydroxyl group and the benzopyran ring system.
The phenolic hydroxyl group at the C-7 position is a primary site for derivatization. Common reactions include O-alkylation and O-acylation, which can be used to introduce a wide range of substituents. For instance, alkylation with alkyl halides in the presence of a base like potassium carbonate (K2CO3) in an anhydrous solvent such as acetone can yield 7-alkoxy derivatives. Similarly, acylation with acyl chlorides or anhydrides can produce the corresponding 7-acyloxy compounds.
The aromatic ring of the chromone nucleus is also amenable to functionalization, particularly at the C-6 and C-8 positions, which are activated by the C-7 hydroxyl group. Electrophilic aromatic substitution reactions are commonly employed for this purpose.
Formylation: The introduction of a formyl group (-CHO), typically at the C-8 position, can be achieved through reactions like the Duff reaction or by using hexamethylenetetramine (HMTA) in acetic acid. These 8-formyl-7-hydroxychromones are versatile intermediates for further synthesis.
Acetylation: The Fries rearrangement of 7-acetoxy-2,3-dimethylchromone can be used to introduce an acetyl group (-COCH3) at the C-8 position.
Annulation: The presence of a carbonyl group at the C-8 position, ortho to the hydroxyl group, facilitates annulation reactions, leading to the formation of fused heterocyclic systems, such as furo[2,3-h]chromones. researchgate.net
Functionalization can also be directed to the pyrone ring, although this is less common for 7-hydroxychromones unless the C-2 or C-3 positions are unsubstituted. For chromones with an unsubstituted C-3 position, transition metal-catalyzed reactions, such as palladium-catalyzed alkenylation or acylation, can introduce new carbon-carbon bonds. nih.gov
| Position | Reaction Type | Reagents/Conditions | Functional Group Introduced | Reference Example |
|---|---|---|---|---|
| C-7 (OH) | O-Alkylation | Alkyl halide, K2CO3, Acetone | Alkoxy (-OR) | Alkylation of 6-acetyl-7-hydroxy-2,3,8-trimethylchromone with ethyl bromoacetate. researchgate.net |
| C-7 (OH) | O-Acylation | Acetic Anhydride, Glacial Acetic Acid | Acetoxy (-OCOCH3) | Acylation of 7-hydroxy-4-methyl-2H-chromen-2-one. researchgate.net |
| C-8 | Formylation (Duff Reaction) | Hexamethylenetetramine (HMTA), Acetic Acid | Formyl (-CHO) | Synthesis of 8-formyl-7-hydroxyisoflavones. researchgate.net |
| C-8 | Acylation (Fries Rearrangement) | Lewis Acid Catalyst (e.g., AlCl3) on 7-acetoxy derivative | Acetyl (-COCH3) | General method for 8-acetyl-7-hydroxychromones. researchgate.net |
| C-3 | Alkenylation | Palladium(II) catalyst, Alkene, Cu(OAc)2/Ag2CO3 | Vinyl (-CH=CHR) | Palladium-catalyzed C-3 alkenylation of chromones. nih.gov |
Synthesis of Conjugates and Hybrid Molecules
The synthesis of conjugates and hybrid molecules involves covalently linking the this compound scaffold to other molecular entities. This strategy aims to combine the properties of the chromone core with those of other pharmacophores or functional moieties to create novel compounds with potentially enhanced or synergistic activities.
Multicomponent reactions (MCRs) are a powerful tool for the efficient synthesis of complex molecules and have been applied to the derivatization of 7-hydroxychromones and related 7-hydroxycoumarins. scielo.brscielo.org.mx These reactions allow for the formation of several bonds in a single step from three or more starting materials. For example, a three-component reaction between a 7-hydroxycoumarin, an aromatic aldehyde, and a dialkyl acetylenedicarboxylate (B1228247) can yield complex hybrid molecules. scielo.br This approach could be extrapolated to this compound.
Another common strategy is the condensation of functionalized chromones with other heterocyclic precursors. For instance, 8-formyl-7-hydroxychromones can react with compounds containing active methylene (B1212753) groups, such as malononitrile, to build more complex, fused heterocyclic systems. dntb.gov.ua Similarly, 3-formylchromones are key intermediates for creating hybrid structures by condensation with various nucleophiles, such as o-phenylenediamine, to form chromone-diazepine conjugates. researchgate.net
The phenolic hydroxyl group at C-7 is also a convenient handle for creating conjugates. It can be deprotonated and used as a nucleophile to react with various electrophiles, effectively linking the chromone to another molecule via an ether linkage.
| Synthetic Strategy | Key Intermediate | Reactants | Resulting Hybrid/Conjugate Class | Reference Example |
|---|---|---|---|---|
| Three-Component Reaction | 7-Hydroxycoumarin (analogue) | Aromatic aldehyde, Dialkyl acetylenedicarboxylate, NEt3 | Substituted but-2-enedioate derivatives of coumarin (B35378) | Reaction of 7-hydroxy-4-methyl coumarin with aldehydes and acetylenic esters. scielo.br |
| Three-Component Reaction | 7-Hydroxycoumarin (analogue) | Alkyl isocyanide, Dialkyl acetylenedicarboxylate | Highly functionalized 4H-chromenes | Reaction of 7-hydroxycoumarin with isocyanides and acetylenic esters. scielo.org.mx |
| Condensation/Annulation | 8-Formyl-7-hydroxychromone | Malononitrile | Pyrano[2,3-f]chromene derivatives | Reaction of 8-formyl-7-hydroxychromone with malononitrile. dntb.gov.ua |
| Condensation | 3-Formylchromone | o-Phenylenediamine, Dimedone | Dibenzo[b,e] nih.govrsc.orgdiazepine-chromone hybrids | Three-component synthesis of chromone-diazepine conjugates. researchgate.net |
Stereoselective Synthesis and Asymmetric Transformations
While this compound itself is an achiral molecule, stereoselective synthesis and asymmetric transformations are crucial for generating its chiral analogues and derivatives, which may exhibit distinct biological activities. These strategies focus on the introduction of one or more stereocenters into the chromone framework or its derivatives.
The asymmetric synthesis of chiral chromans and flavanones from chromone precursors is a well-established field. These methods often rely on the stereoselective reduction of the C2-C3 double bond of the chromone ring or on asymmetric conjugate additions.
Asymmetric Conjugate Addition: The addition of nucleophiles to the C2-C3 double bond of the chromone can be rendered stereoselective by using chiral catalysts. For example, rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to chromones have been used to synthesize chiral flavanones with excellent enantioselectivities. nih.gov
Organocatalytic Oxa-Michael Addition: Intramolecular oxa-Michael additions are a key strategy for constructing the chiral chroman ring system. Chiral organocatalysts, such as quinine-derived squaramides, can catalyze the domino reaction of 2-hydroxynitrostyrenes with nitroolefins to produce polysubstituted chiral chromans with high diastereoselectivity and enantioselectivity. rsc.org This approach could potentially be adapted for substrates that would lead to analogues of this compound.
These methodologies typically generate chiral centers at the C-2 and C-3 positions of the pyran ring, transforming the planar chromone into a non-planar chromanone or chroman structure. The development of these asymmetric transformations is essential for exploring the three-dimensional chemical space around the chromone scaffold.
| Asymmetric Strategy | Precursor Type | Catalyst/Reagent | Product Class | Key Transformation | Reference Example |
|---|---|---|---|---|---|
| Asymmetric Conjugate Addition | Chromone | Chiral Rhodium Complex | Chiral Flavanones | 1,4-addition of arylboronic acid | Rhodium-catalyzed asymmetric 1,4-additions to chromones. nih.gov |
| Asymmetric Intramolecular Conjugate Addition | o-Tigloylphenol | Quinine | Chiral Chromanones | Asymmetric cyclization | Quinine-mediated asymmetric conjugate addition. nih.gov |
| Organocatalytic Domino Reaction | 2-Hydroxynitrostyrene | Chiral Squaramide-Cinchona Catalyst | Polysubstituted Chiral Chromans | Oxa-Michael-Michael cascade | Organocatalytic synthesis of spiro[chroman-oxindole] scaffolds. rsc.org |
| Asymmetric Intramolecular Conjugate Addition | Chalcone derivative | Chiral N,N'-dioxide Nickel(II) Complex | Chiral Flavanones | Asymmetric cyclization | Nickel-catalyzed asymmetric intramolecular conjugate addition. nih.gov |
Structure Activity Relationship Sar and Molecular Design Approaches
Systematic Elucidation of Structure-Activity Relationships for Chromone (B188151) Derivatives
The chromone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for diverse biological receptors. researchgate.net The specific biological activities of these compounds are determined by the type, number, and position of substituents attached to the chromone core. nih.gov
The substitution pattern on the chromone nucleus has a significant influence on its pharmacological profile. nih.govasianpubs.org Research has shown that even minor changes to the substituents on the chromone ring can lead to substantial differences in biological activity. For instance, in a series of dirchromone derivatives, which are sulfur-bearing chromones, alterations to the aromatic substitution pattern modulated their cytotoxicity and antibacterial activity. acs.org While substituent position changes induced little variability in the activities tested in that specific study, other research highlights its importance. acs.org Generally, the nature and placement of functional groups on both the benzo-γ-pyrone ring system define the compound's interaction with biological targets. acs.org
The presence, position, and orientation of hydroxyl (–OH) and alkyl (e.g., methyl –CH₃) groups are critical determinants of a chromone's biological activity.
Hydroxyl Groups: The hydroxyl group, such as the one at the C-7 position in 7-Hydroxy-2,3-dimethylchromone, can significantly influence activity. Studies on flavonoids have shown that the position of hydroxyl groups strongly affects their antioxidant properties. nih.gov In some chromone series, the introduction of a hydroxyl group was found to be less effective for certain activities compared to a carboxylic acid group. nih.gov However, in other contexts, such as the study of dirchromones, a 6-hydroxy derivative was found to be non-cytotoxic while retaining some antibacterial properties. acs.org The acidity of the hydroxyl group can also play a role in the mechanism of action, particularly in antioxidant activity, where it can participate in hydrogen atom transfer or proton loss. researchgate.net
Alkyl Groups: Alkyl groups, like the methyl groups at the C-2 and C-3 positions of the subject compound, also modulate bioactivity. In some studies, the attachment of a methyl group to the chromone core produced less active derivatives compared to other substituents. nih.gov Conversely, research on SIRT2 inhibitors showed that 2-alkyl-substituted chroman-4-ones were effective, though bulky groups in this position could lower the activity considerably. acs.org This suggests an optimal size and spatial arrangement for substituents at the C-2 position. acs.org
The interplay between these groups is complex. For example, the cytotoxic activity of flavone (B191248) esters has been shown to depend heavily on both the hydroxyl group's position and the nature of other conjugated groups. nih.gov
Modifying the side chains at various positions of the chromone ring is a common strategy to tune the pharmacological properties of these compounds.
C-2 Side Chain: The C-2 position is frequently modified to alter a compound's activity. Studies on SIRT2 inhibitors demonstrated that while n-pentyl substitution at C-2 was effective, replacing it with a bulkier phenyl group decreased inhibition. acs.org However, introducing a spacer between the chromone scaffold and an aromatic ring, as in a phenethyl-substituted derivative, restored high inhibitory activity, indicating that both the size of the substituent and its distance from the core are important. acs.org
C-7 Substitutions: The C-7 position is also a key site for modification. In the development of cephalosporin (B10832234) antibiotics, a related class of heterocyclic compounds, modifications at the C-7 position were found to directly affect antibacterial activity. wikipedia.org For chromones, modifying the substituents at the C-6 and C-7 positions of the benzene (B151609) ring is hypothesized to alter their interactions with pharmacological targets. researchgate.net This is a common strategy in drug design to improve properties like solubility, receptor binding, and pharmacokinetic profiles.
The following table summarizes the general effects of substitutions on the chromone scaffold based on various studies.
| Position | Substituent Type | General Observed Effect on Bioactivity |
| C-2 | Bulky aromatic groups (e.g., Phenyl) | Can decrease activity compared to smaller alkyl chains. acs.org |
| C-2 | Alkyl chains with a spacer to an aromatic ring | Can restore or maintain high activity. acs.org |
| C-3 | Methylation | May decrease antibacterial activity in some derivatives. acs.org |
| C-6, C-8 | Electron-withdrawing groups | Favorable for SIRT2 inhibition. acs.org |
| General | Carboxylic acid group | Can be more active than methyl, ethyl, or hydroxyl groups for certain activities. nih.gov |
| General | Hydrophilic groups | Can lead to better anti-inflammatory activity. nih.gov |
Design Principles for Enhanced Bioactivity and Selectivity
Leveraging the SAR data, medicinal chemists employ various design principles to create chromone derivatives with improved potency and selectivity for their intended biological targets.
A pharmacophore is an abstract representation of the molecular features necessary for a drug to recognize and interact with a specific biological target. Developing and refining pharmacophore models is a key strategy in drug design.
For chromone derivatives, several pharmacophore models have been developed for different targets. For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model for chromone-based acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, was identified as AAHHRR_4. nih.govsemanticscholar.org This model includes two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions as key features for activity. nih.govsemanticscholar.org Another study on MAO inhibitors identified the best pharmacophore model as AHRRR_1. tandfonline.com
These models are used in virtual screening of large chemical databases to identify new potential lead compounds that fit the required structural features, thereby speeding up the drug discovery process. nih.govtandfonline.com
Rational drug design involves creating new molecules based on a detailed understanding of the biological mechanism of action and the structure of the target. This approach moves beyond traditional trial-and-error methods.
Strategies employed for chromone derivatives include:
Multitarget-Directed Ligands (MTDLs): This strategy involves designing a single molecule that can interact with multiple targets involved in a complex disease, such as Alzheimer's. researchgate.netmdpi.com For example, chromone-hydroxypyridinone hybrids have been designed as potential multimodal agents for Alzheimer's disease. researchgate.net
Hybridisation: This involves combining the chromone scaffold with other known pharmacophores to create a new hybrid molecule with potentially synergistic or enhanced activity. tandfonline.com Chromone-peptidyl hybrids have been designed as potential antileishmanial agents by replacing the aryl moiety of a known inhibitor with the privileged chromone structure. tandfonline.com
By applying these principles, researchers can systematically modify the this compound structure and other chromone derivatives to optimize their therapeutic potential.
Glycosylation and its Influence on Chromone Bioactivity
Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to organic molecules, is a pivotal modification in the biosynthesis and metabolism of natural products, including chromones. This structural alteration can profoundly impact the physicochemical properties of the parent molecule, such as its water solubility, stability, and polarity. Consequently, these changes can significantly modulate the molecule's pharmacokinetic profile and biological activity. For chromone scaffolds like this compound, the presence of a hydroxyl group at the C-7 position provides a prime site for O-glycosylation, a common modification observed in many naturally occurring flavonoids and chromones. sciforum.net
The attachment of a sugar unit can alter how the molecule interacts with biological targets. While in some cases glycosylation can diminish a specific biological effect, in others it can enhance activity, improve target specificity, or even introduce new therapeutic properties. nih.govresearchgate.net The influence of glycosylation is highly dependent on the type of sugar, the position of attachment on the chromone core, and the specific biological activity being assessed. researchgate.net
Research into various chromone and flavonoid derivatives has provided insights into how 7-O-glycosylation can specifically affect bioactivity. For instance, studies on flavonoids have shown that glycosylation at the 7-position generally has a lesser impact on antioxidant capacity compared to modifications at other positions, such as C-3, which are often more critical for radical scavenging activity. mdpi.com However, the effects are not always straightforward. A study on the flavonoid chrysoeriol (B190785) demonstrated that its O-glycoside was less effective at inhibiting lipid peroxidation than the aglycone (the non-sugar part), but it was a more potent scavenger of DPPH radicals and a better inhibitor of the xanthine/xanthine oxidase system. nih.gov
Furthermore, the synthesis of 7-O-β-D-glucosides of novel 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones was undertaken to evaluate their potential antimicrobial and antioxidant activities, highlighting the continued interest in 7-O-glycosylation as a strategy for discovering new bioactive agents. tubitak.gov.trresearchgate.net In the context of neurodegenerative diseases, molecular docking studies have suggested that luteolin (B72000) 7-O-β-D-glucopyranoside can interact with key residues of the BACE1 enzyme, a target in Alzheimer's disease research. nih.gov These findings underscore that attaching a sugar at the C-7 hydroxyl group can significantly influence the pharmacological profile of a chromone derivative. While direct studies on this compound glycosides are not extensively reported, the available data from structurally related compounds provide a strong basis for predicting that glycosylation would similarly modulate its biological properties.
Research Findings on the Bioactivity of 7-O-Glycosylated Chromones and Flavonoids
The following table summarizes research findings on how glycosylation at the 7-hydroxy position influences the bioactivity of various chromone and flavonoid cores.
| Aglycone | Glycoside Form | Bioactivity Studied | Observed Influence of 7-O-Glycosylation |
| Quercetin (Flavonol) | Quercetin-7-glucoside | Antioxidant Capacity | Generally exhibited similar antioxidant capacity to the aglycone. mdpi.com |
| Kaempferol (Flavonol) | Kaempferol-7-glucoside | Antioxidant Capacity | Generally exhibited similar antioxidant capacity to the aglycone. mdpi.com |
| Chrysoeriol (Flavone) | Chrysoeriol-6-O-acetyl-4'-β-D-glucoside | Lipid Peroxidation Inhibition | Decreased ability to inhibit lipid peroxidation compared to the aglycone. nih.gov |
| Chrysoeriol (Flavone) | Chrysoeriol-6-O-acetyl-4'-β-D-glucoside | DPPH Radical Scavenging | More efficient scavenger of DPPH radicals than the aglycone. nih.gov |
| Luteolin (Flavone) | Luteolin 7-O-β-D-glucopyranoside | BACE1 Enzyme Interaction | Showed specific hydrogen bond interactions with key enzyme residues (Asp228 and Asp32) in docking studies. nih.gov |
| 7-Hydroxy-3-pyrazolyl chromones | 7-O-β-D-glucopyranosyloxy-3-(3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones | Antimicrobial & Antioxidant | Synthesized for evaluation, suggesting anticipated modulation of these activities. tubitak.gov.trresearchgate.net |
Note: While the primary glycosylation is at the 4'-position, this study on chrysoeriol provides valuable context on how O-glycosylation, in general, can lead to differential effects on various measures of antioxidant activity.
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the specific chemical compound “this compound” is not available in the public domain.
Published research provides extensive data for structurally similar compounds, such as 6-acetyl-7-hydroxy-2,3-dimethylchromone and various other isomers and derivatives. However, in strict adherence to the request for information solely on this compound, this article cannot be generated as the necessary experimental data for ¹H NMR, ¹³C NMR, 2D NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy for this specific molecule has not been reported in the available literature.
To provide an accurate and scientifically valid article, the underlying experimental data from primary research sources is required. Without this, any attempt to populate the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Advanced Spectroscopic and Structural Elucidation Techniques
X-ray Crystallography and Solid-State Structural Analysis
While a detailed crystallographic study for 7-Hydroxy-2,3-dimethylchromone is not available in publicly accessible crystallographic databases, the analysis of structurally related chromone (B188151) derivatives provides significant insight into the expected solid-state characteristics of this class of compounds. The crystal structure of 3-(hydroxymethyl)chromone (B8756958), for instance, reveals key structural features that are likely shared with other substituted chromones. researchgate.netconsensus.appnih.gov
The conformation of a molecule in its crystalline state is dictated by the combination of intramolecular forces and the energetic optimization of intermolecular packing. In the case of 3-(hydroxymethyl)chromone, crystallographic analysis shows that the fused-ring system is nearly planar. researchgate.netnih.gov The mean deviation from the least-squares plane for the non-hydrogen atoms of the chromone core is minimal, indicating a high degree of planarity. researchgate.net This rigidity is a characteristic feature of the chromone scaffold.
The study on 3-(hydroxymethyl)chromone revealed a slight puckering in the fused-ring system, with a dihedral angle of 3.84 (11)° between the benzene (B151609) and pyran rings. researchgate.netnih.gov The exocyclic hydroxymethyl group's oxygen atom deviates from the plane of the heterocyclic ring, highlighting the conformational flexibility of substituents. researchgate.netnih.gov For this compound, a similar planarity of the core ring system would be expected, with the methyl and hydroxyl groups lying close to this plane unless significant steric hindrance or specific crystal packing forces dictate otherwise.
Table 1: Selected Crystallographic Data for 3-(hydroxymethyl)chromone
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.756 (4) |
| b (Å) | 7.988 (6) |
| c (Å) | 7.991 (6) |
| α (°) | 94.48 (6) |
| β (°) | 108.27 (5) |
| γ (°) | 103.31 (5) |
| V (ų) | 393.2 (5) |
| Z | 2 |
Data sourced from a study on 3-(hydroxymethyl)chromone, a related compound, and presented here for illustrative purposes. nih.gov
The way molecules arrange themselves in a crystal, known as supramolecular assembly, is governed by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. mdpi.com For hydroxylated chromones, hydrogen bonding is a primary directional force. chemrxiv.orgfigshare.com
In the crystal structure of 3-(hydroxymethyl)chromone, the hydroxyl group and the carbonyl oxygen are key participants in forming the supramolecular architecture. Molecules form inversion dimers through pairs of strong O—H⋯O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, creating a distinct R²₂(12) graph-set motif. researchgate.net
Table 2: Hydrogen Bond Geometry for 3-(hydroxymethyl)chromone
| D—H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
|---|---|---|---|---|
| O—H···O | 0.84 | 1.94 | 2.757 (3) | 165 |
| C—H···O | 0.95 | 2.58 | 3.283 (4) | 131 |
D: donor atom; A: acceptor atom. Data illustrates the types of interactions found in a related chromone structure. researchgate.net
Electronic Circular Dichroism (ECD) for Chiral Chromones
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Since this compound is an achiral molecule, it does not produce an ECD signal. However, ECD is a powerful tool for the stereochemical analysis of chiral chromone derivatives.
The ECD spectrum is highly sensitive to the three-dimensional structure of a molecule, particularly the absolute configuration of its stereocenters. While enantiomers have identical UV-Vis absorption spectra, they exhibit mirror-image ECD spectra. This property makes ECD an invaluable method for assigning the absolute configuration of chiral compounds. The spectrum's shape and sign (positive or negative Cotton effects) are directly related to the spatial arrangement of the chromophores and substituents within the molecule.
For complex chiral chromones, experimental ECD spectra are often compared with spectra predicted by quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). This combination of experimental and theoretical approaches provides a reliable and non-destructive method for the unambiguous assignment of absolute configuration, which is a critical aspect in fields like natural product chemistry and pharmacology.
Computational Chemistry in the Study of 7 Hydroxy 2,3 Dimethylchromone and Chromone Based Ligands
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in structure-based drug design for screening virtual libraries of compounds and for proposing the binding mode of a ligand to a protein of known three-dimensional structure. nih.govfrontiersin.org
Molecular docking simulations are frequently employed to predict how chromone (B188151) derivatives, such as 7-Hydroxy-2,3-dimethylchromone, bind to the active site of a biological target. These simulations calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. d-nb.infonih.gov For instance, in a study of 6-substituted 3-formyl chromone derivatives, molecular docking revealed strong binding affinities with various proteins, with one derivative showing a binding energy of -8.5 kcal/mol for Insulin Degrading Enzyme (IDE). nih.gov Another study on different chromone derivatives reported binding affinities up to -9.6 kcal/mol with their target proteins. d-nb.info
These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The docking process involves preparing the 3D structures of both the ligand (the chromone derivative) and the target protein, followed by the use of algorithms to explore various binding poses of the ligand within the protein's binding site. nih.govnih.gov The final predicted binding mode is the one with the most favorable score, indicating the most stable complex. d-nb.info
| Compound Family | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| 6-isopropyl-3-formyl chromone | Insulin Degrading Enzyme (IDE) | -8.5 | nih.gov |
| Dapagliflozin (Reference) | Insulin Degrading Enzyme (IDE) | -7.9 | nih.gov |
| Vitexin | Insulin Degrading Enzyme (IDE) | -8.3 | nih.gov |
| Myricetin | Insulin Degrading Enzyme (IDE) | -8.4 | nih.gov |
| (E)-3-(((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | 4AT9 | -8.2 | d-nb.info |
| (E)-3-(((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | 6DM8 | -9.6 | d-nb.info |
| (E)-3-(((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | 2AYN | -8.6 | d-nb.info |
A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. These interactions are fundamental to the stability of the protein-ligand complex. nih.govnih.gov The primary types of non-covalent interactions observed for chromone-based ligands include hydrogen bonds and π-π stacking. rsc.orgnih.govunito.it
Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen in the chromone scaffold) and another nearby electronegative atom. For example, studies on chromone inhibitors of cyclin-dependent kinase-2 highlighted that hydrogen bond acceptors or donors at specific positions of the chromone ring are essential for potent activity. pharmacophorejournal.com The 7-hydroxy group of this compound, for instance, can act as a hydrogen bond donor, a feature known to be important for the antioxidant activity of flavonoids. researchgate.net
π-π Stacking: This interaction occurs between the aromatic rings of the chromone ligand and aromatic amino acid residues of the protein, such as phenylalanine, tyrosine, and tryptophan. rsc.orgnih.gov The electron-rich π systems of the fused rings in the chromone nucleus can stack with the aromatic rings of these residues, contributing significantly to the binding affinity and specificity. nih.gov In a study of chromone derivatives targeting the SARS-CoV-2 spike protein, π-bonding with residues like VAL622, VAL610, and PRO295 was identified as crucial for stable binding. biointerfaceresearch.com The strength of these stacking interactions can be influenced by other interactions, such as hydrogen bonding, which can alter the electron density of the aromatic rings. rsc.org
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. frontiersin.orgmdpi.comcornell.edu This allows for the assessment of the stability and conformational dynamics of the protein-ligand complex in a simulated physiological environment. nih.govnih.gov
MD simulations are used to validate the binding poses predicted by molecular docking and to assess the stability of the protein-ligand complex. nih.govnih.gov A stable complex is indicated by minimal fluctuations in the root-mean-square deviation (RMSD) of the protein's backbone atoms over the simulation period. nih.gov For example, MD simulations of 6-substituted 3-formyl chromone derivatives revealed RMSD values between 0.2 and 0.5 nm, indicating the formation of a strong and stable protein-ligand complex at the active site. nih.gov Similarly, a 10 ns molecular dynamics study on chromone-embedded peptidomimetics confirmed the stability of the protein-ligand complex, showing minimal fluctuations in the system's backbone. nih.gov
| System | Simulation Parameter | Observation | Implication | Reference |
| 6-substituted 3-formyl chromone-protein complex | RMSD | Values between 0.2 and 0.5 nm | Strong and stable protein-ligand complex | nih.gov |
| Chromone-embedded peptidomimetic-protease complex | Backbone fluctuations | Minimal fluctuations over 10 ns | Stable protein-ligand complex | nih.gov |
| Various protein-ligand complexes | Radius of Gyration (Rg) | Decrease during simulation | Binding promotes more effective interactions and stability | researchgate.net |
MD simulations can be coupled with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of the binding free energy. frontiersin.orgnih.govnih.gov These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with continuum solvation models and are considered more accurate than the scoring functions used in docking. frontiersin.orgnih.gov
The total binding free energy is composed of contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. frontiersin.orgplos.org For example, an MM-GBSA analysis of a chromone-embedded peptidomimetic inhibitor revealed a binding free energy of -19.54 kcal/mol. nih.gov In another study, the binding free energies for two natural compounds targeting the Ecdysone Receptor were calculated using MM-PBSA as -170.156 kJ/mol and -200.349 kJ/mol, respectively. plos.org These calculations help to refine the understanding of the driving forces behind ligand binding and can better discriminate between potent and weak binders. frontiersin.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For chromone derivatives, QSAR studies are used to identify the key structural features that influence their activity, such as antioxidant, antifungal, or enzyme inhibitory properties. nih.govjournalcra.comfrontiersin.org
These models are built using a dataset of compounds with known activities. Descriptors representing various physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated for each molecule. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates these descriptors with the observed biological activity. nih.govfrontiersin.org
For instance, a 3D-QSAR study on synthetic chromone derivatives as antioxidants generated a highly predictive model with a cross-validated correlation coefficient (r²cv) of 0.771 and a predictive correlation coefficient (r²pred) for the test set of 0.924. researchgate.netnih.gov Another 2D-QSAR study on 3-iodochromone derivatives as fungicides developed a robust MLR model with a correlation coefficient (r²) of 0.943 and a cross-validated correlation coefficient (q²) of 0.911. frontiersin.org The insights gained from QSAR models, often visualized as contour maps in 3D-QSAR, can guide the design of new, more potent this compound analogs by highlighting which structural modifications are likely to enhance activity. researchgate.netnih.gov
| Chromone Derivative Series | Activity Studied | QSAR Model Type | Key Statistical Parameter | Value | Reference |
| Synthetic 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromones | Antioxidant (DPPH scavenging) | 3D-QSAR (MFA) | r²pred | 0.924 | researchgate.netnih.gov |
| Synthetic 7-hydroxy, 8-hydroxy, and 7,8-dihydroxy chromones | Antioxidant (DPPH scavenging) | 3D-QSAR (MFA) | r²cv | 0.771 | researchgate.netnih.gov |
| Chromone derivatives | HIV-1 Protease Inhibition | 3D-QSAR (MFA) | r²pred | 0.995 | nih.gov |
| Chromone derivatives | HIV-1 Protease Inhibition | 3D-QSAR (MFA) | r²cv | 0.789 | nih.gov |
| 3-Iodochromone derivatives | Fungicidal | 2D-QSAR (MLR) | r² | 0.943 | frontiersin.org |
| 3-Iodochromone derivatives | Fungicidal | 2D-QSAR (MLR) | q² | 0.911 | frontiersin.org |
2D- and 3D-QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. 2D-QSAR models use descriptors calculated from the 2D representation of a molecule, such as physicochemical properties and topological indices. nih.gov 3D-QSAR methods, on the other hand, utilize the 3D alignment of molecules to compute steric and electrostatic fields, providing a more detailed understanding of the structure-activity relationship. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used to build these 3D models. nih.gov
Several 3D-QSAR studies have been conducted on chromone derivatives to elucidate the structural features essential for their biological activities.
Antioxidant Activity : A 3D-QSAR study on a series of synthetic chromone derivatives, including 7-hydroxy variants, used Molecular Field Analysis (MFA) to create a predictive model for antioxidant activity. nih.govresearchgate.net The resulting model showed high statistical significance, indicating its predictive power. nih.govresearchgate.net Another study employing CoMFA and CoMSIA on 48 chromone derivatives as radical scavengers also yielded robust models, highlighting the importance of electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields in determining activity. nih.gov
MAO Inhibition : For chromone derivatives acting as Monoamine Oxidase (MAO) inhibitors, a 3D-QSAR investigation produced a statistically significant model that can be used to guide the design of new, more potent inhibitors. tandfonline.comtandfonline.com
Anti-inflammatory Activity : In a study targeting the COX-2 enzyme, a 3D-QSAR model was constructed for chromone and isoflavone (B191592) molecules, systematically revealing the structural requirements for their anti-inflammatory effects. nih.gov
The predictive ability of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q² or r²cv), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²pred). nih.govmdpi.com
| Biological Activity | QSAR Method | q² (r²cv) | r² | r²pred | Reference |
|---|---|---|---|---|---|
| Antioxidant (Radical Scavenging) | CoMFA | 0.821 | 0.987 | - | nih.gov |
| Antioxidant (Radical Scavenging) | CoMSIA | 0.876 | 0.976 | - | nih.gov |
| Antioxidant | MFA | 0.771 | 0.868 | 0.924 | nih.govresearchgate.net |
| MAO Inhibition | Atom-based 3D-QSAR | 0.8239 | 0.9064 | - | tandfonline.comtandfonline.com |
| AChE Inhibition | 3D-QSAR | 0.9209 | 0.92 | - | nih.gov |
Prediction of Biological Activity from Molecular Descriptors
The biological activity of chromone derivatives can be predicted by correlating it with various molecular descriptors. researchgate.netnih.gov These descriptors are numerical values that characterize specific properties of a molecule, including electronic, thermodynamic, and structural features. nih.gov QSAR models are essentially mathematical equations that link these descriptors to activity. sciencepublishinggroup.com
Studies on chromone derivatives have identified several key descriptors that influence their biological functions:
Electronic Descriptors : Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), hardness (η), softness (S), and electrophilicity index (ω) are crucial. sciencepublishinggroup.comd-nb.info For instance, a smaller HOMO-LUMO gap and higher electrophilicity are often associated with greater biological activity. d-nb.info In one study, hardness (η) was found to be a particularly indicative molecular property for the antioxidant activity of certain chromone derivatives. sciencepublishinggroup.com
Structural Descriptors : The presence and position of specific functional groups are critical. For example, the dihydroxy substitution (catechol group) on the A ring of the chromone scaffold is considered essential for potent radical scavenging activity. nih.gov
By analyzing the contribution of these descriptors, researchers can rationally design new chromone derivatives with enhanced biological activity. researchgate.netnih.gov
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |
|---|---|---|---|
| Electronic | HOMO-LUMO Energy Gap (ΔE) | A smaller gap often correlates with higher reactivity and biological activity. | d-nb.info |
| Hardness (η) | Identified as an indicative property for predicting antioxidant activity. | sciencepublishinggroup.com | |
| Electrophilicity Index (ω) | Higher values can be linked to greater biological activity. | d-nb.info | |
| Dipole Moment | Correlated with inhibitory activity in some anticancer studies. | nih.gov | |
| Physicochemical | LogP | Impacts lipophilicity, which is correlated with cytotoxicity. | nih.govnih.gov |
| Structural | Dihydroxy substitution on ring A | Considered essential for strong radical scavenging (antioxidant) activity. | nih.gov |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. slideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. slideshare.net Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to rapidly search large chemical databases for novel molecules that match the model and are therefore likely to be active. dovepress.com
This approach has been successfully applied to chromone-based ligands to identify new potential therapeutic agents.
For Alzheimer's Disease : A pharmacophore model was developed from known chromone-based acetylcholinesterase (AChE) inhibitors. nih.gov The best hypothesis, AAHHRR_4, consisted of two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions. nih.gov This model was used to screen the ChEMBL and MCULE databases, leading to the identification of two hit molecules with high predicted binding affinity and stable interactions in molecular dynamics simulations. nih.gov
For MAO Inhibition : In a study on chromone derivatives as MAO inhibitors, the best-ranked pharmacophore model, AHRRR_1, was generated. tandfonline.comtandfonline.com This model was then used to screen the ZINC database, and the identified hits were further evaluated by molecular docking, leading to the discovery of promising new candidates. tandfonline.comtandfonline.com
For Anti-inflammatory Activity : To find new COX-2 inhibitors, a chromone database was constructed and subjected to molecular docking. nih.gov This structure-based virtual screening approach successfully identified seven hit compounds, which were then synthesized and evaluated. nih.gov
Virtual screening, guided by pharmacophore models or docking, significantly narrows down the number of compounds for synthesis and biological testing, making the drug discovery process more efficient. dovepress.com
| Target | Screened Database | Identified Hit Compound | Docking Score / Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | ChEMBL | CHEMBL1319989 | -8.859 (Docking Score), -57.63 (ΔGbinding) | nih.gov |
| MCULE | MCULE-2246633290 | -9.984 (Docking Score), -56.45 (ΔGbinding) | nih.gov | |
| Monoamine Oxidase B (MAO-B) | ZINC | ZINC03113255 | -10.021 | tandfonline.comtandfonline.com |
| ZINC07777127 | -9.486 | tandfonline.comtandfonline.com | ||
| ZINC05166353 | -8.031 | tandfonline.comtandfonline.com | ||
| ZINC09341502 | -7.792 | tandfonline.comtandfonline.com |
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules at the atomic level. nih.govresearchgate.net These methods provide valuable information on molecular geometries, electronic charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and intermolecular interactions. d-nb.infotandfonline.com
For chromone derivatives, DFT calculations have been used to:
Investigate Electronic Properties and Reactivity : Studies have calculated the HOMO-LUMO energy gap, electrophilicity index, and other reactivity descriptors for various chromone derivatives. d-nb.info The results help to explain their biological activities; for example, molecules with a low energy gap are generally more reactive. d-nb.info The MEP can be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, predicting how it will interact with biological targets. d-nb.infotandfonline.com
Analyze Fluorescence Properties : DFT and Time-Dependent DFT (TD-DFT) calculations have been used to explore the fluorescence characteristics of chromone-based fluorophores. nih.govresearchgate.netresearchgate.net These studies have shown how different substituents on the chromone scaffold affect the fluorescence quantum yield. For instance, introducing an electron-donating methoxy (B1213986) group at position 6 was found to enhance the fluorescence quantum yield. nih.govresearchgate.net
Optimize Molecular Geometries : DFT is used to determine the most stable 3D conformation of chromone derivatives. d-nb.infonih.gov These optimized geometries are crucial starting points for other computational studies like molecular docking and 3D-QSAR. nih.gov
These quantum chemical insights are critical for a fundamental understanding of the structure-property relationships in the chromone family, guiding the design of new molecules with desired electronic and biological characteristics. nih.gov
| Chromone Derivative | Property Calculated | Value | Significance | Reference |
|---|---|---|---|---|
| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | Energy Gap (ΔE) | 1.870 eV | Relates to chemical reactivity and biological activity. | d-nb.info |
| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | Energy Gap (ΔE) | 1.649 eV | A smaller gap suggests higher reactivity. | d-nb.info |
| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | Energy Gap (ΔE) | 1.590 eV | The smallest gap in the series, suggesting the highest reactivity. | d-nb.info |
| TPC | Electrophilicity Index (ω) | 20.233 eV | Quantifies the energy lowering of a molecule when it accepts electrons. | d-nb.info |
| FHM | Electrophilicity Index (ω) | 22.581 eV | A higher value suggests greater biological activity. | d-nb.info |
| PFH | Electrophilicity Index (ω) | 23.203 eV | The highest value, correlating with the lowest energy gap. | d-nb.info |
Chemical Biology and Biotransformation Studies
Use of Chromones as Fluorescent Probes and Chemosensors in Biological Systems
Chromone (B188151) derivatives are widely recognized for their fluorescent properties, making them valuable tools in the development of chemosensors for detecting various analytes in biological systems. These sensors are designed to bind selectively with a target molecule or ion, resulting in a measurable change in their fluorescent signal. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target analyte.
Although 7-Hydroxy-2,3-dimethylchromone has not been specifically highlighted as a fluorescent probe, the structural motifs it contains—a hydroxyl group on the aromatic ring—are common in fluorescent chemosensors. For instance, various fluorescent probes have been developed for detecting metal ions, with some showing high selectivity for specific ions like Al³⁺, Cu²⁺, Fe³⁺, and Hg²⁺. The design of these probes often involves incorporating specific binding sites that interact with the target ion, leading to a change in the fluorescence of the molecule. For example, rhodamine-based sensors can detect metal ions like Cu²⁺, Al³⁺, and Fe³⁺ through changes in their fluorescence and color. frontiersin.org Similarly, other chemosensors have been designed to detect biologically important molecules and ions in aqueous solutions and biofluids. nih.gov
The development of fluorescent sensors is a dynamic field, with ongoing research focused on improving sensitivity, selectivity, and applicability in complex biological environments. nih.gov The general principles of chemosensor design suggest that a molecule like this compound could be functionalized to act as a selective probe for various analytes. nih.govnih.gov
Table 1: Examples of Chromone-Related Fluorescent Sensors and their Applications
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Rhodamine-based derivatives | Cu²⁺, Al³⁺, Fe³⁺ | Colorimetric and fluorescent changes | frontiersin.org |
| Rhodamine B hydrazide product | Cr³⁺, Fe³⁺ | Selective fluorescence response | frontiersin.org |
| Rhodamine-morpholine probe | Hg²⁺ | "Turn-on" fluorescence | frontiersin.org |
| Aminomethylated derivative | Al³⁺, Cu²⁺ | Fluorescence enhancement or quenching | rsc.org |
Microbiological Transformation of Chromones in Research Models
The biotransformation of chromones by microorganisms is a key area of research, as it can lead to the production of novel derivatives with modified biological activities. While the parent chromone molecule is often resistant to microbial transformation, its derivatives, including hydroxylated forms, can be metabolized by various fungal and bacterial strains. nih.gov
Studies on compounds structurally related to this compound, such as 7-hydroxyflavanone (B191499) (a related flavonoid), have shown that microorganisms can introduce a range of chemical modifications. Fungi from the genera Aspergillus and Penicillium have been observed to carry out reactions such as O-methylation, hydroxylation, and reduction of the carbonyl group on 7-hydroxyflavanone. nih.govresearchgate.net For example, Aspergillus niger and Penicillium chermesinum are known to transform 7-hydroxyflavanone into various metabolites. nih.govresearchgate.net
Similarly, the microbiological transformation of 7-methoxyflavanone (B1630992) by Aspergillus species has been shown to yield products with increased antioxidant activity. mdpi.com These transformations often involve hydroxylation and carbonyl group reduction. mdpi.com Fungi, particularly marine-derived strains, have been identified as a rich source of new chromone derivatives with interesting biological activities, such as α-glucosidase inhibition. mdpi.com
Table 2: Microbial Transformation Products of 7-Hydroxyflavanone
| Microorganism | Transformation Product(s) | Type of Reaction | Reference |
| Aspergillus niger KB | 7-Methoxyflavanone | O-methylation | nih.govresearchgate.net |
| Aspergillus ochraceus 456 | 7-Methoxy-3'-hydroxyflavanone | O-methylation and hydroxylation | nih.govresearchgate.net |
| Penicillium chermesinum 113 | 7-Hydroxyflavan-4-ol | Carbonyl reduction | nih.govresearchgate.net |
Enzymatic Biotransformation Pathways In Vitro
The in vitro metabolism of chromone derivatives is primarily studied using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT). nih.gov These enzymes are responsible for Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions that modify xenobiotics for excretion. springernature.com
While specific data on this compound is not available, studies on other chromones provide a model for its likely metabolic fate. For instance, the in vitro metabolism of chamaechromone (B19329) in human liver microsomes results in monohydroxylated and monoglucuronidated products. nih.gov The hydroxylation is mainly catalyzed by CYP1A2, while glucuronidation is carried out by several UGT enzymes, including UGT1A3, 1A7, 1A9, and 2B7. nih.gov
These in vitro systems are crucial for predicting the metabolic stability and potential drug-drug interactions of new compounds. nih.govunl.edu The general process involves incubating the compound with liver microsomes and cofactors like NADPH, followed by analysis of the remaining parent compound and the formed metabolites. pharmaron.com
Table 3: Key Enzymes Involved in the In Vitro Metabolism of a Chromone Derivative (Chamaechromone)
| Metabolic Reaction | Primary Enzyme(s) | Identified Metabolites | Reference |
| Hydroxylation | Cytochrome P450 1A2 (CYP1A2) | Monohydroxide of chamaechromone | nih.gov |
| Glucuronidation | UGT1A3, UGT1A7, UGT1A9, UGT2B7 | Monoglucuronides of chamaechromone | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Selective Agents Targeting Specific Receptors or Enzymes
The chromone (B188151) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govresearchgate.netresearchgate.net However, specific research on the selective binding of 7-Hydroxy-2,3-dimethylchromone to particular receptors or enzymes is currently unavailable in the public domain.
Future research should focus on screening this compound against a panel of receptors and enzymes to identify potential selective interactions. Techniques such as receptor binding assays and enzyme inhibition studies would be crucial first steps. nih.govnih.govnih.gov For instance, studies on related chromone derivatives have identified inhibitors of enzymes like tyrosinase and CYP2A6, suggesting that this compound could also exhibit inhibitory activity against these or other enzymes. researchgate.net
Exploration of Polypharmacology and Multi-target Ligand Design
Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery for complex diseases. nih.govresearchgate.net The chromone scaffold is an ideal starting point for designing multi-target ligands. nih.gov
For this compound, future studies could explore its potential as a multi-target agent. This would involve computational modeling to predict potential binding partners, followed by in vitro validation. The development of derivatives of this compound could also be guided by a multi-target approach, aiming to optimize its activity against a desired set of biological targets.
Integration of Advanced Synthetic Techniques with Computational Design
Modern drug discovery often combines computational design with advanced synthetic methodologies to create novel compounds with desired properties. While general synthetic routes for chromones are well-established, specific methods for the efficient and scalable synthesis of this compound are not extensively documented.
Future efforts should focus on optimizing the synthesis of this compound. This could involve exploring novel catalytic systems or microwave-assisted synthesis to improve yields and reduce reaction times. Integrating these synthetic efforts with computational modeling, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could accelerate the discovery of derivatives with enhanced biological activities. researchgate.net
Investigation of Novel Biological Activities and Targets for this compound
The biological activities of chromones are diverse, ranging from antimicrobial and anti-inflammatory to anticancer and neuroprotective effects. nih.govresearchgate.netasianpubs.org However, the specific biological profile of this compound remains largely uncharacterized.
A critical area for future research is the broad biological screening of this compound. For example, a related compound, 7-hydroxy-2,5-dimethylchromone, has been isolated from fungi and shown to possess antibacterial properties. nih.gov It is plausible that this compound may exhibit similar or other novel biological activities. Screening against various cancer cell lines, bacterial and fungal strains, and models of inflammation would be a valuable starting point. nih.govnih.govnih.gov
Mechanistic Elucidation of Less-Understood Chromone Bioactivities
While many biological activities have been reported for chromones, the underlying mechanisms of action are often not fully understood. researchgate.net For any new activities discovered for this compound, detailed mechanistic studies will be essential.
This could involve identifying the specific cellular pathways modulated by the compound, its direct molecular targets, and how its structure relates to its function. Techniques such as gene expression analysis, proteomics, and advanced microscopy could be employed to unravel its mechanisms of action.
Chemotaxonomic Significance and Natural Product Chemistry Perspectives
Chemotaxonomy uses the chemical constituents of organisms to classify them. plantsjournal.comresearchgate.net While some chromones are known to be natural products, the natural occurrence of this compound has not been definitively established in the available literature. The related compound, 7-hydroxy-2,5-dimethylchromone (also known as Altechromone A), has been found in the fungi Annulohypoxylon truncatum and Talaromyces flavus. nih.gov
Future research could involve screening various plant and microbial sources for the presence of this compound. Its identification in a specific genus or species could have chemotaxonomic implications and provide insights into its biosynthetic pathway.
Q & A
Q. Table 1: Key Synthetic Steps
Advanced: How can Suzuki-Miyaura cross-coupling optimize functionalization at the C-7 position?
Methodological Answer :
The C-7 position is challenging to functionalize due to steric hindrance from adjacent methyl groups. Aryl triflate intermediates (e.g., 5 ) are synthesized by treating this compound with triflic anhydride and triethylamine . Suzuki coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ in DMF introduces diverse substituents (e.g., 6a–l ). Optimization tips:
- Use milder bases (Na₂CO₃) to avoid triflate degradation.
- Prefer electron-rich boronic acids for higher yields (e.g., 4-methoxyphenyl: 72% yield) .
- Monitor reaction progress via TLC or HPLC to prevent over-coupling.
Contradiction Note : While Suzuki coupling is versatile, competing C-3/C-8 functionalization may occur in chromones lacking methyl groups, requiring careful regiochemical analysis .
Basic: What spectroscopic techniques confirm the structure of this compound?
Q. Methodological Answer :
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1660–1716 cm⁻¹ and hydroxyl (O–H) at ~3200–3628 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include the chromone carbonyl (δ ~180 ppm, ¹³C) and methyl groups (δ 2.1–2.5 ppm, ¹H) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 314.28 for derivatives) confirm molecular weight .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for analogs like 8-ethyl-7-hydroxy-5-carboxyl-2,3-dimethylchromone .
Advanced: How to address contradictions in reported bioactivity data for chromone derivatives?
Methodological Answer :
Contradictions in bioactivity (e.g., antioxidant vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4 vs. acidic conditions) .
- Structural Nuances : Compare substituent effects. For example, 3-hydroxy groups enhance antioxidant activity, while methoxy groups reduce solubility .
- Data Validation : Use orthogonal assays (e.g., FRAP and ABTS for antioxidants) and replicate with purified compounds (>95% HPLC purity) .
Example : this compound derivatives with electron-donating groups (e.g., –OCH₃) show higher antimicrobial activity than electron-withdrawing substituents in agar diffusion assays .
Basic: What biological activities are associated with this compound derivatives?
Q. Methodological Answer :
Q. Table 2: Bioactivity Data
| Derivative | Activity | Assay | Result | Reference |
|---|---|---|---|---|
| 5-Hydroxy-7-methoxy-2,3-dimethylchromone | Antioxidant | DPPH | IC₅₀ = 12 μM | |
| 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone | Antimicrobial | Agar diffusion | Zone = 14 mm |
Advanced: What strategies enable regioselective functionalization of this compound?
Q. Methodological Answer :
- Electrophilic Aromatic Substitution : Direct bromination/nitration at C-6 or C-8 using Br₂/HOAc or HNO₃/H₂SO₄. Steric effects from C-2/C-3 methyl groups favor C-6 substitution .
- Transition Metal Catalysis : Pd-catalyzed C–H activation at C-5 or C-8 using directing groups (e.g., keto carbonyls) .
- Protection/Deprotection : Temporarily protect the 7-OH group with TBSCl to enable C-4 alkylation, followed by TBAF deprotection .
Key Challenge : Competing reactivity at C-3/C-8 requires DFT calculations to predict site selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
